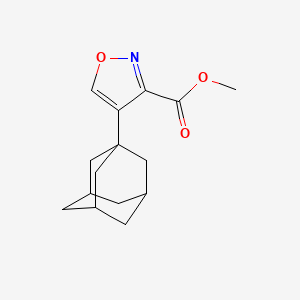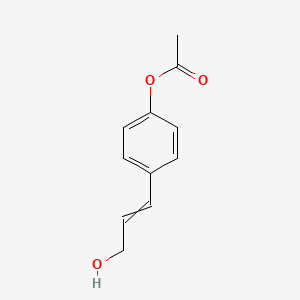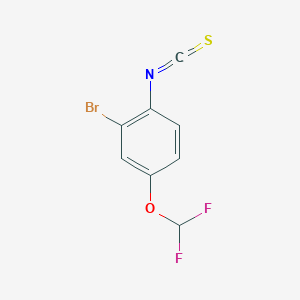
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate can be achieved through various methods. One common approach involves the reaction of 2-Bromo-4-(difluoromethoxy)aniline with thiophosgene under controlled conditions . This reaction typically requires a solvent such as dimethylbenzene and is carried out under nitrogen protection to prevent unwanted side reactions . The reaction conditions are mild, and the yield of the product can be optimized by adjusting the temperature and reaction time .
化学反応の分析
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new products.
Oxidation and Reduction:
Common reagents used in these reactions include amines, thiols, and other nucleophiles . The major products formed depend on the specific reagents and conditions used in the reactions.
科学的研究の応用
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate has several scientific research applications:
Proteomics Research: It is used as a biochemical tool in proteomics to study protein interactions and functions.
Chemical Biology: The compound is employed in chemical biology to investigate the biological activities of various proteins and enzymes.
Medicinal Chemistry:
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, making it valuable in industrial chemical processes.
作用機序
The mechanism of action of 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target proteins, leading to various biological effects .
類似化合物との比較
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate can be compared with other similar compounds such as:
Phenylisothiocyanate: Lacks the bromine and difluoromethoxy groups, making it less reactive in certain contexts.
4-(Difluoromethoxy)phenylisothiocyanate: Similar but lacks the bromine atom, which can influence its reactivity and biological activity.
2-Bromo-phenylisothiocyanate: Lacks the difluoromethoxy group, affecting its chemical properties and applications.
The presence of both bromine and difluoromethoxy groups in this compound makes it unique and potentially more versatile in various chemical and biological applications .
特性
分子式 |
C8H4BrF2NOS |
|---|---|
分子量 |
280.09 g/mol |
IUPAC名 |
2-bromo-4-(difluoromethoxy)-1-isothiocyanatobenzene |
InChI |
InChI=1S/C8H4BrF2NOS/c9-6-3-5(13-8(10)11)1-2-7(6)12-4-14/h1-3,8H |
InChIキー |
IFYYGGXUAKYACG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC(F)F)Br)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
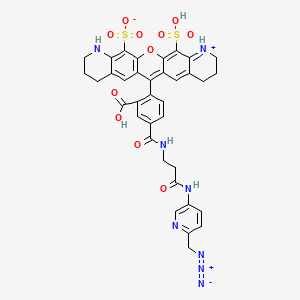
![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
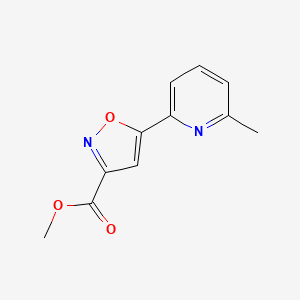
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
![2-Chloro-5,7,8-trihydro-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B13717100.png)

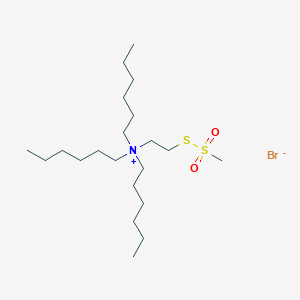
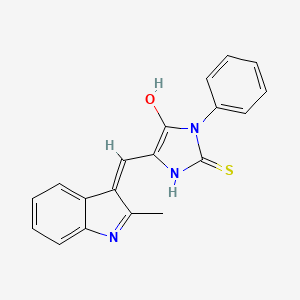
![7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)
